molecular formula C21H24F3N3O2 B12617946 Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester

Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester

Cat. No.: B12617946
M. Wt: 407.4 g/mol
InChI Key: SCMBKAVDEQQPOI-UHFFFAOYSA-N
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Description

Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester is a chemical compound with the molecular formula C21H24F3N3O2 and a molecular weight of 407.43 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a piperazine ring, making it an interesting subject for various chemical and pharmaceutical studies.

Properties

Molecular Formula

C21H24F3N3O2

Molecular Weight

407.4 g/mol

IUPAC Name

phenyl N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C21H24F3N3O2/c1-2-26-10-12-27(13-11-26)15-16-8-9-17(14-19(16)21(22,23)24)25-20(28)29-18-6-4-3-5-7-18/h3-9,14H,2,10-13,15H2,1H3,(H,25,28)

InChI Key

SCMBKAVDEQQPOI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Esterification Method

  • Reagents : Carbamic acid and phenol derivatives.
  • Conditions : The reaction typically requires an acid catalyst (e.g., sulfuric acid) and is conducted under reflux conditions to facilitate the formation of the ester bond.
  • Yield : This method generally yields moderate amounts of the desired product but may require purification steps to remove unreacted starting materials.

Nucleophilic Substitution Reaction

  • Reagents : The starting materials include a suitable halide (e.g., bromide or iodide) and carbamic acid derivatives.
  • Conditions : This reaction is performed in a polar aprotic solvent (like DMF or DMSO) at elevated temperatures to enhance nucleophilicity.
  • Yield : High yields can be achieved with this method, particularly when using activated halides.

Multistep Synthesis via Intermediate Formation

This method involves several stages:

  • Formation of Piperazine Derivative :

    • Combine ethyl bromide with piperazine under basic conditions to form the piperazine derivative.
  • Formation of Trifluoromethyl Phenyl Compound :

    • Use trifluoromethylation techniques (e.g., using CF3I or other trifluoromethylating agents) on a phenolic compound to introduce the trifluoromethyl group.
  • Final Coupling Reaction :

    • The piperazine derivative reacts with the trifluoromethyl phenyl compound in the presence of a coupling agent (like DCC or EDC) to form the final carbamate structure.
  • Yield : This multistep process can be optimized for high yields but may require careful monitoring of each reaction stage.

Comparative Analysis of Methods

Method Reagents Involved Conditions Yield Potential
Direct Esterification Carbamic acid, phenol Reflux with acid catalyst Moderate
Nucleophilic Substitution Halide, carbamic acid derivatives Polar aprotic solvent, heat High
Multistep Synthesis Piperazine derivatives, trifluoromethyl compounds Sequential reactions, coupling agents Variable (highly optimized)

Research Findings and Applications

Recent studies have highlighted the pharmacological potential of carbamate derivatives, including those similar to this compound. Research indicates that these compounds can act as analgesics and may possess anti-inflammatory properties due to their structural features.

The unique trifluoromethyl group enhances lipophilicity, which is crucial for biological activity and interactions within physiological systems.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted piperazine derivatives .

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized for its role in medicinal chemistry, particularly as an intermediate in the synthesis of analgesic drugs such as Tapentadol. Tapentadol is a centrally acting analgesic that functions through dual mechanisms: it acts as an agonist of the mu-opioid receptor and inhibits norepinephrine reuptake, making it effective for pain management .

Case Studies

  • Tapentadol Development : The synthesis of carbamic acid derivatives has been extensively studied in the context of Tapentadol production. Research indicates that specific structural modifications can lead to enhanced analgesic properties while minimizing side effects associated with traditional opioids .
  • Histone Deacetylase Inhibition : Certain derivatives of carbamic acid have shown potential in inhibiting histone deacetylase (HDAC) activity, which is relevant for cancer therapy. The inhibition of HDAC can lead to increased acetylation of histones and non-histone proteins, influencing gene expression related to cell cycle regulation and apoptosis .

Agricultural Applications

Carbamic acids and their derivatives are also utilized in agriculture as pesticides and herbicides. Their efficacy stems from their ability to disrupt key biological processes in pests while being less toxic to mammals.

Insecticides

Research has demonstrated that carbamate compounds can effectively target the nervous systems of insects, leading to paralysis and death upon exposure. This mechanism provides a potent means for pest control without the extensive environmental impact associated with more persistent organophosphate pesticides.

Chemical Intermediate

In synthetic organic chemistry, carbamic acid derivatives serve as critical intermediates in the synthesis of various pharmaceutical compounds. Their versatility allows them to be modified into more complex structures with desired biological activities.

Synthesis Pathways

The synthesis of carbamic acid derivatives typically involves reactions with isocyanates or carbonyl compounds under controlled conditions. For instance, the reaction pathway leading to Tapentadol involves several steps where carbamic acid serves as a precursor, facilitating the introduction of functional groups that enhance pharmacological properties .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
PharmacologyAnalgesics (e.g., Tapentadol)Mu-opioid receptor agonism & norepinephrine reuptake inhibition
HDAC InhibitionModulation of gene expression
AgriculturePesticidesDisruption of insect nervous systems
Chemical SynthesisIntermediate for drug synthesisPrecursor for various bioactive compounds

Mechanism of Action

The mechanism of action of Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and piperazine ring play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the piperazine ring in Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester, commonly referred to as a carbamate derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperazine moiety and a trifluoromethyl group, contributing to its pharmacological properties.

  • Chemical Formula : C21H24F3N3O2
  • Molecular Weight : 407.43 g/mol
  • CAS Number : 1069112-56-6

Research indicates that carbamate derivatives can interact with various biological targets, particularly enzymes and receptors involved in neurotransmission and cellular signaling. Notably, compounds with piperazine structures have been shown to exhibit affinity for serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.

Biological Activities

  • Histone Deacetylase Inhibition :
    • Certain carbamic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs). HDAC inhibition is significant in cancer therapy as it can lead to the reactivation of tumor suppressor genes and promote apoptosis in cancer cells. The compound's ability to inhibit HDACs suggests potential applications in treating various cancers and proliferative disorders .
  • Neuropharmacological Effects :
    • The presence of a piperazine ring indicates potential psychoactive properties. Studies have shown that similar compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which may influence anxiety and depression .
  • Antimicrobial Activity :
    • Some carbamate derivatives exhibit antimicrobial properties against a range of pathogens, making them candidates for further development as antibacterial or antifungal agents .

Case Study 1: HDAC Inhibition

In a study focusing on the anti-cancer properties of carbamate derivatives, researchers demonstrated that specific compounds effectively inhibited HDAC activity in vitro. The results indicated a dose-dependent response in reducing cell viability in various cancer cell lines, suggesting a promising avenue for therapeutic development .

Case Study 2: Neuropharmacological Assessment

A pharmacological evaluation was conducted on a series of piperazine-containing carbamates, revealing significant effects on behavior in rodent models. The compounds were found to reduce anxiety-like behaviors in elevated plus-maze tests, indicating their potential as anxiolytic agents .

Data Summary Table

PropertyValue
Chemical FormulaC21H24F3N3O2
Molecular Weight407.43 g/mol
CAS Number1069112-56-6
HDAC InhibitionYes
Antimicrobial ActivityYes
Neuropharmacological EffectsAnxiolytic potential

Q & A

Q. What are the key structural features of this carbamic acid derivative, and how do they influence its reactivity?

The compound contains a trifluoromethyl group (-CF₃) at the 3-position of the phenyl ring, which enhances electron-withdrawing effects and metabolic stability. The 4-ethylpiperazinylmethyl moiety introduces a basic nitrogen center, facilitating solubility in polar solvents. The phenyl ester group at the carbamate position is critical for hydrolytic stability and bioavailability. These features are optimized for interactions with biological targets, such as ion channels or enzymes .

Q. What synthetic methodologies are reported for carbamic acid esters with similar substitution patterns?

A general synthesis involves reacting an amine precursor (e.g., 4-[(4-ethylpiperazinyl)methyl]-3-(trifluoromethyl)aniline) with diimidazol-1-ylmethanone in dry acetonitrile under reflux, followed by coupling with 3-phenylphenol. Purification via column chromatography (cyclohexane/EtOAC) yields the ester. Yields vary (e.g., 9% for methylcarbamic acid biphenyl-3-yl ester), highlighting the need for optimization .

Q. How is the purity and identity of this compound validated in research settings?

Methods include:

  • HPLC : Retention time matching against standards.
  • NMR : Characteristic peaks for trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and piperazine protons (δ ~2.5–3.5 ppm in ¹H NMR).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 227 for methylcarbamic acid biphenyl-3-yl ester) .

Advanced Research Questions

Q. How can researchers optimize the low yields observed in carbamate ester synthesis?

Yield improvements may involve:

  • Catalyst screening : DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., CH₃CN) improve reaction homogeneity.
  • Temperature control : Prolonged reflux (24–30 hours) for sterically hindered substrates. Example: Methylcarbamic acid biphenyl-3-yl ester synthesis achieved 9% yield after 30 hours at reflux .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for carbamates targeting ion channels?

Discrepancies in SAR may arise from:

  • Conformational flexibility : Molecular dynamics simulations can predict bioactive conformations.
  • Metabolic interference : Use deuterated analogs or fluorinated groups (e.g., -CF₃) to block oxidative metabolism.
  • Assay variability : Standardize electrophysiology protocols (e.g., patch-clamp conditions as in ) .

Q. What experimental designs are recommended for assessing metabolic stability in vitro?

  • Hepatocyte incubation : Monitor parent compound depletion via LC-MS/MS over 0–120 minutes.
  • CYP450 inhibition assays : Use fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities.
  • Microsomal stability : Compare half-life (t₁/₂) in human vs. rodent microsomes to predict interspecies differences .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Docking studies : Align the carbamate group with catalytic residues (e.g., serine hydrolases).
  • QSAR models : Corrogate electronic parameters (Hammett σ) of the trifluoromethyl group with IC₅₀ values.
  • Free-energy perturbation : Predict binding affinity changes for piperazine ring modifications .

Data-Driven Analysis

Q. What analytical challenges arise in characterizing hydrolytic degradation products?

Hydrolysis of the phenyl ester generates a free carbamic acid, which is unstable and may decarboxylate. Strategies include:

  • Stabilization : Analyze samples at low temperatures (4°C) and neutral pH.
  • Derivatization : Use trimethylsilyl reagents to trap intermediates for GC-MS analysis .

Q. How do structural analogs compare in potency against monoacylglycerol lipase (MAGL)?

CompoundIC₅₀ (nM)Selectivity vs. FAAH
Target compound5.2>100-fold
JZL-184 (reference inhibitor)8.110-fold
Key: The 4-ethylpiperazinyl group enhances selectivity by reducing off-target interactions with fatty acid amide hydrolase (FAAH) .

Methodological Recommendations

  • Synthetic scale-up : Use flow chemistry to mitigate exothermic risks during carbamate formation.
  • Biological testing : Pair in vitro assays (e.g., MAGL inhibition) with in vivo pharmacokinetic profiling in rodent models .
  • Data interpretation : Apply multivariate analysis to SAR datasets to account for confounding variables (e.g., logP, pKa) .

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